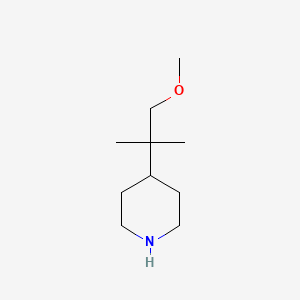
4-(1-Methoxy-2-methylpropan-2-yl)piperidine
Cat. No. B3390457
Key on ui cas rn:
99203-27-7
M. Wt: 171.28 g/mol
InChI Key: JTRKNMZRJOEYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04871748
Procedure details


A solution of 4-(1,1-dimethyl-2-methoxyethyl)pyridine (10.0 g) in acetic acid (120 ml) was catalytically hydrogenated over platinum dioxide at 40 p.s.i. for 41 hours at from ambient temperature to 43° C. After 24 hours a further quantity of platinum dioxide was added, and a final addition was made after a further 8 hours. After a total of 41 hours the solution obtained after filtration of the catalyst was evaporated in vacuo and further evaporated after the addition of toluene to remove acetic acid. The resultant yellow oil was dissolved in dichloromethane and brought to pH12 with dilute aqueous sodium hydroxide solution. After saturation with sodium chloride, the organic phase was separated and the aqueous layer was re-extracted with five portions of dichloromethane. The combined organic solution was dried over anhydrous magnesium sulphate, and evaporated in vacuo to give 4-(1,1-dimethyl-2-methoxyethyl)piperidine (9.7 g) as a straw-coloured oil.
Name
4-(1,1-dimethyl-2-methoxyethyl)pyridine
Quantity
10 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)([CH3:6])[CH2:3][O:4][CH3:5]>C(O)(=O)C.[Pt](=O)=O>[CH3:6][C:2]([CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)([CH3:1])[CH2:3][O:4][CH3:5]
|
Inputs


Step One
|
Name
|
4-(1,1-dimethyl-2-methoxyethyl)pyridine
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(COC)(C)C1=CC=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
a final addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was made after a further 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a total of 41 hours the solution obtained
|
|
Duration
|
41 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration of the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetic acid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant yellow oil was dissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After saturation with sodium chloride, the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was re-extracted with five portions of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solution was dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
41 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COC)(C)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
